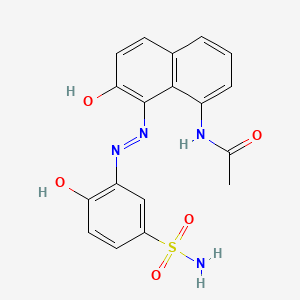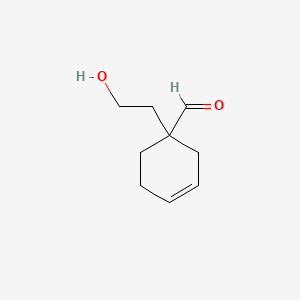
3-Methyl-4-nitroso-1-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-nitroso-1-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its unique chemical structure, which includes a pyrazolinone ring substituted with a methyl group at the 3-position and a nitroso group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitroso-1-pyrazolin-5-one typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then nitrosated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-nitroso-1-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-nitro-1-pyrazolin-5-one.
Reduction: Formation of 3-Methyl-4-amino-1-pyrazolin-5-one.
Substitution: Formation of various substituted pyrazolinones depending on the electrophile used.
Applications De Recherche Scientifique
3-Methyl-4-nitroso-1-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-nitroso-1-pyrazolin-5-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. The nitroso group plays a crucial role in this activity by reacting with reactive oxygen species (ROS) and preventing oxidative damage. This compound has been shown to target various molecular pathways involved in oxidative stress and inflammation, making it a potential therapeutic agent for conditions related to oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
4-Hydroxyimino-2-pyrazolin-5-one: Undergoes similar oxidation and reduction reactions but has different biological activities.
3-Methyl-3-pyrazolin-5-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
3-Methyl-4-nitroso-1-pyrazolin-5-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other pyrazolinone derivatives .
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
3-methyl-4-nitroso-3,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h2-3H,1H3 |
Clé InChI |
WGZDTSGMRXBPAC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)N=N1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
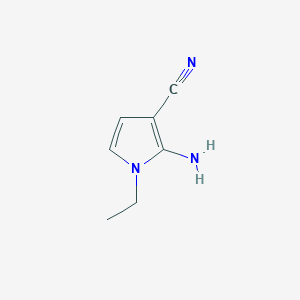
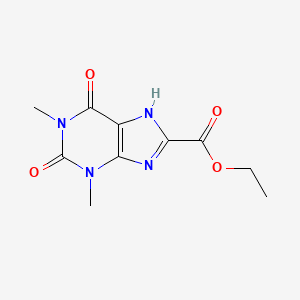
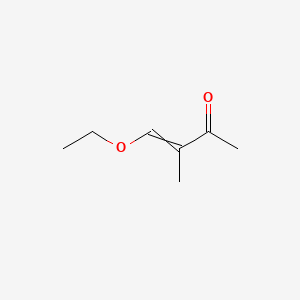
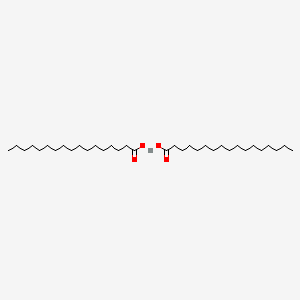
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
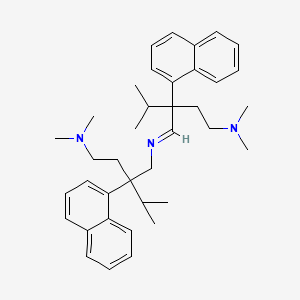
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
